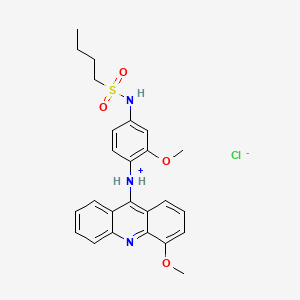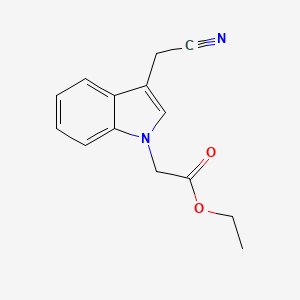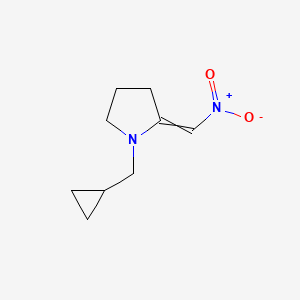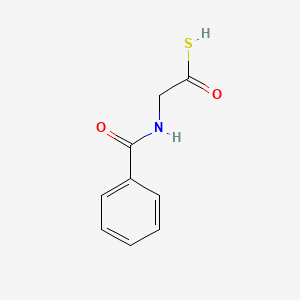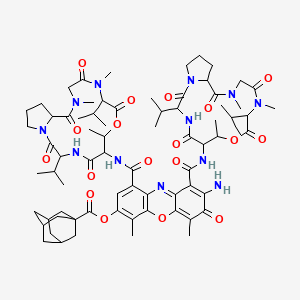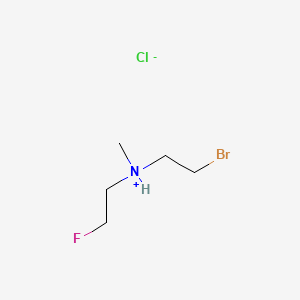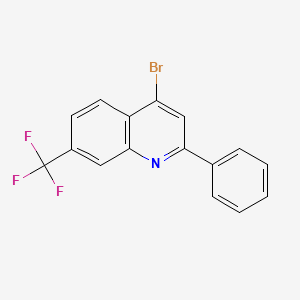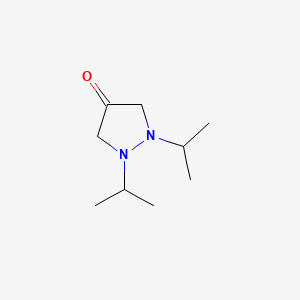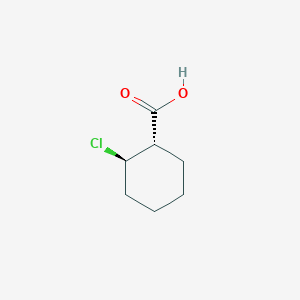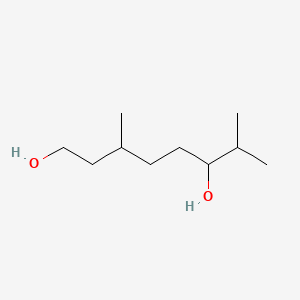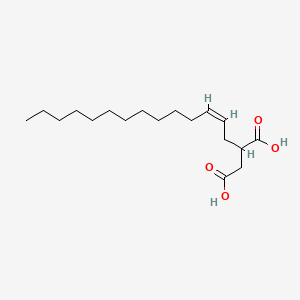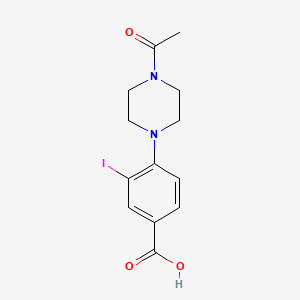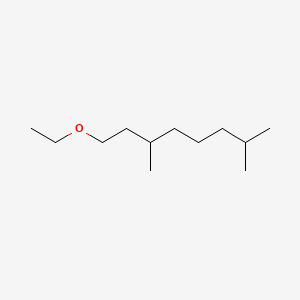
Octane, 1-ethoxy-3,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 1-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H24O. It is also known by other names such as 3-ethoxy-3,7-dimethyl-1,6-octadiene, ethyl linalool, and ethoxylinalool . This compound is a member of the ether family and is characterized by its pleasant floral odor, making it a valuable component in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers like Octane, 1-ethoxy-3,7-dimethyl- is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of Octane, 1-ethoxy-3,7-dimethyl-, the reaction would involve the ethoxide ion reacting with a suitable alkyl halide.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For Octane, 1-ethoxy-3,7-dimethyl-, the industrial production would likely involve the reaction of ethanol with a suitable precursor under acidic conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Octane, 1-ethoxy-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Wissenschaftliche Forschungsanwendungen
Octane, 1-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the fragrance industry due to its pleasant floral odor.
Wirkmechanismus
The mechanism of action of Octane, 1-ethoxy-3,7-dimethyl- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution of other compounds and enhancing their reactivity. Its pleasant odor is due to its ability to interact with olfactory receptors in the nasal cavity, triggering a sensory response.
Vergleich Mit ähnlichen Verbindungen
Octane, 1-ethoxy-3,7-dimethyl- can be compared with other similar compounds such as:
1-Octanol, 3,7-dimethyl-: Similar in structure but differs in the functional group (alcohol vs. ether).
1,6-Octadiene, 3,7-dimethyl-: Similar in structure but lacks the ethoxy group.
Ethyl linalool: Another name for Octane, 1-ethoxy-3,7-dimethyl-, highlighting its use in the fragrance industry.
Uniqueness
The uniqueness of Octane, 1-ethoxy-3,7-dimethyl- lies in its combination of a pleasant floral odor and its versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22810-10-2 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
1-ethoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
HCHHIPCZJSRFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


